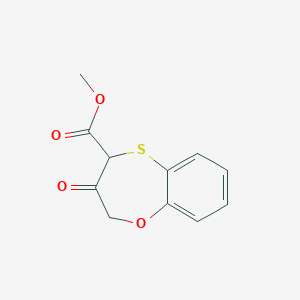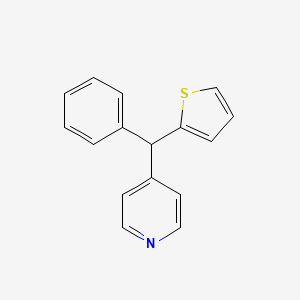
(S)-2-(Hydroxyamino)-2-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Hydroxyamino)-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group, an amino group, and a phenyl group attached to the same carbon atom, making it an interesting molecule for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxyamino)-2-phenylethanol typically involves the reduction of nitro compounds or the aminohydroxylation of alkenes. One common method is the reduction of (S)-2-Nitro-2-Phenylethanol using reducing agents like hydrogen in the presence of a palladium catalyst or using sodium borohydride. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Hydroxyamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-Phenylacetaldehyde or 2-Phenylacetone.
Reduction: Formation of 2-Amino-2-Phenylethanol.
Substitution: Formation of 2-Halo-2-Phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Hydroxyamino)-2-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (S)-2-(Hydroxyamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Hydroxyamino-2-Phenylethanol: The enantiomer of (S)-2-(Hydroxyamino)-2-phenylethanol, with similar chemical properties but different biological activities.
2-Amino-2-Phenylethanol: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Hydroxy-2-Phenylethanol:
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile compound for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(2S)-2-(hydroxyamino)-2-phenylethanol |
InChI |
InChI=1S/C8H11NO2/c10-6-8(9-11)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-/m1/s1 |
InChI-Schlüssel |
QUVAFEWWDUJASM-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CO)NO |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-(1-methylethenyl)-4-[(trifluoromethyl)thio]-](/img/structure/B8344956.png)
![1-(tetrahydro-pyran-4-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8344963.png)
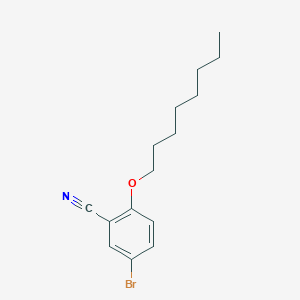
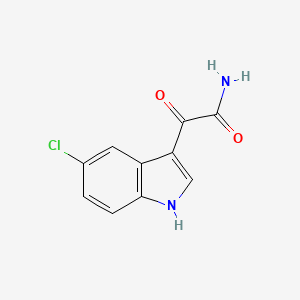
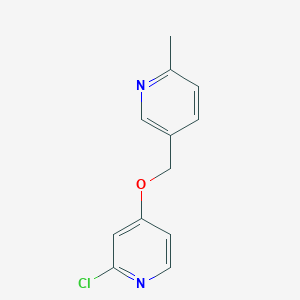
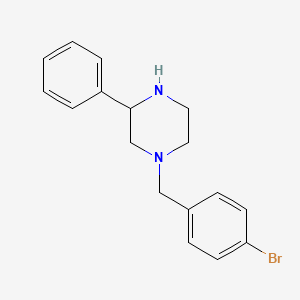
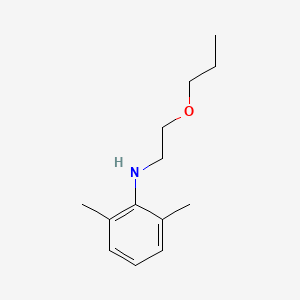
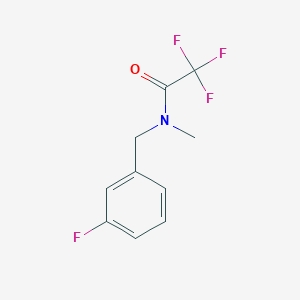


![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)
